Ethyl 6-bromo-1-[(4-methoxyphenyl)methyl]-4-oxoquinoline-3-carboxylate is a synthetic organic compound with significant implications in medicinal chemistry. It is classified as a quinoline derivative, which is a class of compounds known for their diverse biological activities, including antimicrobial, antimalarial, and anticancer properties. The compound's structure features a bromine atom at the 6-position of the quinoline ring and a methoxyphenylmethyl group, contributing to its unique chemical behavior and potential therapeutic applications.
The synthesis of ethyl 6-bromo-1-[(4-methoxyphenyl)methyl]-4-oxoquinoline-3-carboxylate typically involves several steps:
Technical details indicate that controlling reaction conditions such as temperature and solvent choice is crucial for optimizing yield and purity.
The molecular structure of ethyl 6-bromo-1-[(4-methoxyphenyl)methyl]-4-oxoquinoline-3-carboxylate can be described as follows:
The structural representation highlights the compound's potential for interactions with biological targets due to its varied functional groups.
Ethyl 6-bromo-1-[(4-methoxyphenyl)methyl]-4-oxoquinoline-3-carboxylate participates in various chemical reactions, including:
These reactions are essential for the compound's modification and optimization in drug development.
The mechanism of action of ethyl 6-bromo-1-[(4-methoxyphenyl)methyl]-4-oxoquinoline-3-carboxylate involves its interaction with specific biological targets:
Data from studies suggest that these interactions lead to significant biological effects, making it a candidate for further pharmacological evaluation.
Ethyl 6-bromo-1-[(4-methoxyphenyl)methyl]-4-oxoquinoline-3-carboxylate exhibits several physical and chemical properties:
Further analysis through techniques like nuclear magnetic resonance spectroscopy and mass spectrometry provides insights into its purity and structural integrity.
Ethyl 6-bromo-1-[(4-methoxyphenyl)methyl]-4-oxoquinoline-3-carboxylate has several scientific applications:
The compound ethyl 6-bromo-1-[(4-methoxyphenyl)methyl]-4-oxoquinoline-3-carboxylate follows systematic IUPAC naming conventions that precisely define its molecular architecture. The root name "quinoline" designates the bicyclic heteroaromatic system, while numerical locants specify substituent positions:
The molecular formula C₂₀H₁₈BrNO₄ (MW: 416.3 g/mol) and SMILES notation CCOC(=O)C₁=CN(C₂=C(C₁=O)C=C(C=C₂)Br)CC₃=CC=C(C=C₃)OC encode critical structural features. Key functional groups include:
Table 1: Functional Group Reactivity Profile
Group | Reactivity | Role in Modifications |
---|---|---|
C6-Bromine | Suzuki, Sonogashira couplings; nucleophilic substitution | Introduction of aryl/alkynyl groups |
Ethyl carboxylate | Hydrolysis to carboxylic acid; amidation | Bioisostere formation; salt synthesis |
4-Oxo moiety | Tautomerization; coordination with metal ions | Metal complexation; hydrogen-bond donors |
N1-Benzyl group | Oxidative demethylation; hydrogenation | Metabolite synthesis; polar derivative generation |
Positional isomerism significantly influences the physicochemical and biological properties of brominated 4-oxoquinoline-3-carboxylates. The bromine atom's location alters electronic distribution, steric accessibility, and intermolecular interactions:
Table 2: Physicochemical Properties of Positional Isomers
Bromine Position | Melting Point (°C) | LogP (Predicted) | Aqueous Solubility (μg/mL) | Cross-Coupling Yield* |
---|---|---|---|---|
5- | 285–287 | 3.2 | 8.7 | 62% |
6- | 320–322 | 3.5 | 5.2 | 89% |
7- | 301–303 | 2.9 | 12.4 | 78% |
8- | 335–337 | 3.8 | 3.1 | 41% |
*Yields for Suzuki coupling with phenylboronic acid under identical conditions [6] [9].
The 6-bromo isomer's optimal balance of electronic effects, solubility, and synthetic accessibility underpins its prevalence in medicinal chemistry. Nuclear Overhauser Effect (NOE) studies confirm minimal steric interference between C6-bromine and C3-carboxylate groups, preserving conformational flexibility for target binding [1].
4-Oxoquinoline-3-carboxylates represent privileged scaffolds in drug discovery, with substitutions dictating target selectivity and potency. Key comparisons:
Unsubstituted (N-H): Enables intermolecular hydrogen bonding but suffers from rapid metabolic glucuronidation (t₁/₂ < 30 min in hepatocytes) [4].
C6 Modifications:
Amino: Boosts water solubility (4-fold vs bromo) yet reduces CNS penetration due to heightened polarity [8].
Scaffold Hybridization:
Table 3: Bioactivity Profiles of 4-Oxoquinoline Derivatives
Scaffold Modification | Target Activity | Potency (IC₅₀/EC₅₀) | Advantage/Limitation |
---|---|---|---|
C6-Br, N1-4-MeO-Benzyl | DNA gyrase inhibition | 0.45 μM | Broad-spectrum antibacterial potential |
C6-F, N1-Cyclopropyl | Topoisomerase IV inhibition | 0.07 μM | Enhanced Gram-positive activity; cardiotoxic risk |
C6-NH₂, N1-2,4-Difluorobenzyl | HDAC inhibition | 1.8 μM | Improved solubility; reduced cell permeability |
Imidazo[4,5-c]quinolin-2-one | ATM kinase inhibition | 2.3 nM | High kinase selectivity; anticancer application |
The 1-(4-methoxybenzyl)-6-bromo-4-oxoquinoline-3-carboxylate scaffold offers strategic advantages: bromine permits late-stage diversification via cross-coupling, while the 4-methoxybenzyl group balances lipophilicity (cLogP: 3.5) and metabolic stability. Its structural similarity to clinical quinolones positions it as a versatile template for antibiotic and anticancer agent development [1] [7].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0